2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Description

Core Structural Features

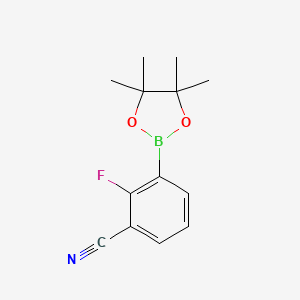

The molecular formula of the compound is $$ \text{C}{13}\text{H}{15}\text{BFNO}_2 $$, with a planar aromatic ring system substituted by fluorine at the 2-position and a boronic ester group at the 3-position. The boronic ester moiety consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which adopts a trigonal planar geometry around the boron atom. Key bond lengths include:

- B–O bonds : 1.35–1.38 Å, consistent with sp$$^2$$-hybridized boron.

- C–B bond : 1.56–1.59 Å, slightly longer than typical C–C bonds due to reduced orbital overlap.

- C≡N bond : 1.14–1.16 Å, characteristic of nitrile groups.

The fluorine atom induces electronic asymmetry, polarizing the aromatic ring and influencing the electron density distribution at the boron center.

Non-Covalent Interactions

X-ray crystallography reveals weak hydrogen bonding between the nitrile group and adjacent molecules (C≡N···H–C distances: 2.7–2.9 Å). The methyl groups of the dioxaborolane ring engage in van der Waals interactions, stabilizing the crystal lattice.

Properties

IUPAC Name |

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIHSSFYJYXWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682220 | |

| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-15-1 | |

| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-fluorobenzeneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Mechanism

The reaction proceeds via oxidative addition of the aryl halide (e.g., 3-bromo-2-fluorobenzonitrile) to a palladium catalyst, followed by transmetallation with B2pin2 and reductive elimination to yield the boronic ester. Key steps include:

-

Oxidative Addition :

-

Transmetallation :

-

Reductive Elimination :

Representative Protocol from Literature

A scalable synthesis (89% yield) was achieved using the following conditions:

| Parameter | Detail |

|---|---|

| Substrate | 4-Bromo-2-fluorobenzonitrile (5.0 mmol) |

| Boron Source | Bis(pinacolato)diboron (5.0 mmol) |

| Catalyst | Pd(dppf)Cl₂ (1.0 mol%) |

| Base | Potassium acetate (4.0 equiv) |

| Solvent | 1,4-Dioxane/DMSO (5:1 v/v) |

| Temperature | 105°C |

| Time | 3 hours |

| Workup | Column chromatography (petroleum ether/EtOAc) |

| Yield | 89% |

This protocol highlights the importance of polar aprotic solvents (DMSO) in stabilizing intermediates and enhancing reaction rates.

Alternative Catalytic Systems and Solvents

Recent advancements explore eco-friendly solvents and ligand-modified catalysts to improve efficiency and sustainability.

Deep Eutectic Solvents (DESs)

A 2024 study demonstrated Miyaura borylation in choline chloride (ChCl)-based DESs, achieving comparable yields (80–92%) with reduced catalyst loading (1 mol% Pd). Key advantages include:

-

Reduced Environmental Impact : DESs (e.g., ChCl-glucose) are biodegradable.

-

Catalyst Efficiency : Ligands like XPhos enhance Pd₂(dba)₃ activity, enabling lower Pd usage.

Ligand-Free Catalysis

While less common, ligand-free systems using Pd/C or Cu catalysts have been reported for analogous boronic esters, though yields are typically lower (50–70%).

Reaction Optimization and Challenges

Solvent Effects

Substrate Limitations

-

Electron-Deficient Arenes : Reactions proceed efficiently with electron-withdrawing groups (e.g., -CN, -F).

-

Steric Hindrance : Ortho-substituents (e.g., -F in the target compound) may slow transmetallation, necessitating longer reaction times.

Comparative Analysis of Methods

Industrial and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate deprotonation.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted benzonitriles and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a precursor in the development of new drugs.

Material Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The reactivity and applications of boronate esters are highly dependent on substituent positions and electronic properties. Key analogs include:

Key Observations :

Reactivity in Cross-Coupling Reactions

The target compound and its analogs are pivotal in Suzuki-Miyaura couplings. Comparative studies reveal:

- Yield and Efficiency :

- Substrate Scope :

Physical and Material Properties

Biological Activity

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS No. 863868-29-5) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H15BFNO2 with a molecular weight of 247.07 g/mol. The compound contains a fluorine atom and a dioxaborolane moiety which are crucial for its biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of compounds containing dioxaborolane structures. For instance, derivatives similar to this compound have shown promising activity against Plasmodium species in vitro. In one study focusing on the optimization of dihydroquinazolinone scaffolds for malaria treatment, compounds with similar structural features exhibited significant reductions in parasitemia in mouse models .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated against various cancer cell lines. Preliminary results indicate moderate cytotoxic effects on human HepG2 liver cancer cells. The compound's structure suggests that the dioxaborolane group may enhance its interaction with cellular targets involved in cancer cell proliferation .

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes or proteins that are essential for the survival and replication of parasites and cancer cells. The fluorine atom may play a role in enhancing the lipophilicity and metabolic stability of the compound.

Case Studies

- Antimalarial Activity : A study reported that derivatives exhibiting modifications similar to those found in this compound achieved up to a 30% reduction in parasitemia in P. berghei infected mice at doses around 40 mg/kg .

- Cytotoxicity Assessment : In a cytotoxicity assay against HepG2 cells, compounds structurally related to this compound showed IC50 values ranging from 10 to 30 µM depending on the specific substituents present on the dioxaborolane ring .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H15BFNO2 |

| Molecular Weight | 247.07 g/mol |

| CAS Number | 863868-29-5 |

| Antiparasitic Activity | Up to 30% reduction in parasitemia at 40 mg/kg |

| Cytotoxicity (HepG2 Cells) | IC50: 10 - 30 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or Miyaura borylation. For example, palladium-catalyzed cross-coupling with aryl halides and boronic esters under inert conditions (e.g., N₂ atmosphere) is common. Optimization involves selecting ligands (e.g., Pd(PPh₃)₄), bases (Cs₂CO₃), and solvents (THF or dioxane) to enhance yield . Reaction temperatures (40–80°C) and time (12–24 hours) are critical for minimizing side reactions like protodeboronation. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine coupling patterns at δ ~110 ppm for aromatic C-F). ¹¹B NMR identifies boronate ester peaks (δ ~30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 276.12) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2) resolves bond angles and confirms steric effects from the tetramethyl dioxaborolane group. Hydrogen bonding between nitrile and adjacent fluorine can influence crystal packing .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures. The electron-withdrawing nitrile and fluorine groups activate the aryl ring for nucleophilic substitution. For example, coupling with 4-bromophenol derivatives under Pd catalysis yields π-conjugated systems for OLEDs . Side reactions (e.g., deborylation) are mitigated by avoiding protic solvents and using fluoride-free bases .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s electronic properties?

- Methodological Answer : Discrepancies in HOMO/LUMO levels (predicted via DFT vs. cyclic voltammetry) arise from solvent effects or crystal packing. Validate computational models by:

- Comparing experimental UV-Vis spectra (λ_max) with TD-DFT results .

- Adjusting dielectric constants in simulations to match solvent environments .

- Analyzing X-ray-derived bond lengths to refine computational geometries .

Q. What strategies improve the efficiency of Suzuki-Miyaura couplings involving this boronate ester?

- Methodological Answer :

- Precatalyst Selection : Use Pd(OAc)₂ with SPhos ligands for sterically hindered substrates .

- Microwave Assistance : Reduce reaction time (2–4 hours) while maintaining yields >85% .

- Additives : Include silver salts (AgNO₃) to stabilize intermediates and prevent Pd black formation .

- Substrate Design : Electron-deficient aryl halides (e.g., 2-fluoro-5-bromobenzonitrile) enhance coupling rates .

Q. How does the compound’s stability under different conditions affect experimental design?

- Methodological Answer : The boronate ester hydrolyzes in protic solvents (e.g., H₂O/MeOH), requiring anhydrous conditions. Storage under inert gas (Ar) at –20°C prevents degradation . For reactions in polar aprotic solvents (DMF, DMSO), monitor boronate integrity via ¹¹B NMR. Thermal stability assays (TGA/DSC) reveal decomposition thresholds (~150°C), guiding reaction temperature limits .

Q. What are the challenges in using this compound for constructing π-conjugated systems in OLEDs?

- Methodological Answer :

- Charge Transport : The fluorine and nitrile groups enhance electron affinity but may reduce hole mobility. Balance by copolymerizing with donor units (e.g., triphenylamine) .

- Film Morphology : Spin-coating from chlorobenzene solutions minimizes phase separation. Annealing (80–100°C) improves crystallinity .

- Efficiency Loss : Aggregation-caused quenching (ACQ) is mitigated by introducing bulky substituents (e.g., tert-butyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.